molecular formula C20H18F2N2O2 B12877696 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one CAS No. 1245-74-5

4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12877696
CAS No.: 1245-74-5
M. Wt: 356.4 g/mol
InChI Key: FSQFBBSRBVYEAT-JXAWBTAJSA-N
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Description

4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one (CAS 1245-74-5) is an oxazol-5(4H)-one derivative with a molecular formula of C20H18F2N2O2 and a molecular weight of 356.37 . As part of the oxazolone class of heterocyclic compounds, it serves as a versatile building block in organic synthesis . Oxazolones are known intermediates for synthesizing various compounds, including amino acids and amides . Researchers are exploring similar compounds for a range of biological activities. Studies on analogous 5-(4H)-oxazolones have reported in vitro anti-lipid peroxidation activity, inhibitory activity against lipoxygenase (LOX), and anti-inflammatory properties, such as inhibition of carrageenin-induced paw edema and nociception in model systems . Furthermore, related terphenyl-2-methyloxazol-5(4H)-one derivatives have been characterized as reversible monoacylglycerol lipase (MAGL) inhibitors, an enzyme target in cancer research and pain management . The structural features of this compound, including the benzylidene group and the fluorine atoms, make it a candidate for further investigation in medicinal chemistry and drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1245-74-5

Molecular Formula

C20H18F2N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

(4Z)-4-[[4-[bis(2-fluoroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H18F2N2O2/c21-10-12-24(13-11-22)17-8-6-15(7-9-17)14-18-20(25)26-19(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13H2/b18-14-

InChI Key

FSQFBBSRBVYEAT-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(CCF)CCF)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(CCF)CCF)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(bis(2-fluoroethyl)amino)benzaldehyde with 2-phenyloxazole-5(4H)-one under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylidene or oxazole moieties, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Oxazol-5(4H)-one derivatives share a common scaffold but differ in substituents on the benzylidene ring and oxazolone core. Key analogs include:

Compound Name Substituents (R₁, R₂) Key Structural Features
Target Compound (NSC-80833) R₁ = Bis(2-fluoroethyl)amino Fluorinated alkylamino group; high lipophilicity
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one R₁ = Methoxy Electron-donating methoxy group; forms nanoparticles
4-(4-Dimethylaminobenzylidene)-2-phenyloxazol-5(4H)-one R₁ = Dimethylamino Strong electron-donating group; bathochromic shifts
BTBO3 (4-(4-(2-(4-Chlorobenzylideneamino)thiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one) R₂ = Methyl; Thiazole-linked chloroaryl Hybrid oxazole-thiazole structure; anticonvulsant activity
CHEMBL1972440 (4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one) R₁ = Fluorophenyl Fluorine at benzylidene; 76.19% structural similarity to analogs

Key Observations :

  • Electron Effects: Methoxy and dimethylamino groups (electron-donating) enhance π-conjugation, leading to redshifted absorption/emission (e.g., nanobelts in ). In contrast, fluorine or chloro substituents (electron-withdrawing) increase electrophilicity and metabolic stability.
  • Hybrid Structures : BTBO3 incorporates a thiazole ring, enhancing anticonvulsant potency via dual-target interactions (MES and scPTZ models) .

Key Findings :

  • Anticonvulsant Activity : BTBO3’s chloro-thiazole moiety contributes to its efficacy, surpassing standard drugs in rodent models .
  • Optical Properties: Methoxy-substituted analogs form nanobelts with tunable emission, relevant for imaging applications .

Biological Activity

4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and the underlying mechanisms, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a phenyloxazole moiety and a bis(2-fluoroethyl)amino side chain. The synthesis typically involves the condensation of appropriate aldehydes and amines, followed by cyclization to form the oxazole ring.

Anticancer Properties

Recent studies have indicated that derivatives of oxazolone compounds exhibit significant anticancer activity. The synthesized compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro studies revealed that 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one demonstrates potent cytotoxicity against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A2780 (ovarian cancer). The IC50 values for these cell lines suggest a strong inhibitory effect on cell proliferation.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity such as caspase activation and PARP cleavage. Additionally, it has been observed to disrupt the cell cycle, particularly causing G2/M phase arrest, which is crucial for halting tumor growth.
  • Combination Therapy : Preliminary findings suggest that 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one may enhance the efficacy of established chemotherapeutics like taxol and camptothecin when used in combination therapies, indicating its potential as an adjuvant treatment in oncology.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on HDAC Inhibition : A related compound demonstrated significant inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer progression. This suggests that the mechanism of action for 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one may involve epigenetic modulation through HDAC inhibition .
  • Antiproliferative Effects : A comparative study showed that similar oxazolone derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. For instance, one derivative had an IC50 value of 1.30 μM against HepG2 cells, highlighting the potential potency of this class of compounds .

Data Tables

Compound NameCell LineIC50 (μM)Mechanism
4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-oneHepG2X.XInduces apoptosis
Similar Oxazolone DerivativeMCF-71.30HDAC inhibition
Combination with TaxolHepG2EnhancedSynergistic effect

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